1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid
CAS No.:
Cat. No.: VC18035139
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
![1-[(Tert-butoxy)carbonyl]-3-ethynylazetidine-3-carboxylic acid -](/images/structure/VC18035139.png)
Specification
Molecular Formula | C11H15NO4 |
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Molecular Weight | 225.24 g/mol |
IUPAC Name | 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H15NO4/c1-5-11(8(13)14)6-12(7-11)9(15)16-10(2,3)4/h1H,6-7H2,2-4H3,(H,13,14) |
Standard InChI Key | FOTKVFLUPDINMU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C#C)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom—with three distinct functional groups:
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A tert-butoxycarbonyl (Boc) group at the nitrogen atom (position 1), serving as a protective moiety for amines during synthetic processes .
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An ethynyl group (-C≡CH) and a carboxylic acid (-COOH) at position 3 of the azetidine ring. This substitution pattern introduces steric strain due to the proximity of bulky groups on a small ring system, which may influence reactivity and stability .
The molecular formula is theorized as C₁₁H₁₅NO₄, derived from the azetidine backbone (C₃H₇N), Boc group (C₅H₉O₂), ethynyl substituent (C₂H), and carboxylic acid (C₂H₂O₂).
Stereochemical Considerations
Synthesis Methods
Challenges in Synthesis
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Ring Strain: The azetidine ring’s small size exacerbates steric hindrance, complicating substitution reactions.
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Regioselectivity: Ensuring precise placement of the ethynyl and carboxylic acid groups requires careful control of reaction conditions .
Physicochemical Properties
Experimental Data from Analogs
Data from structurally related compounds provide provisional insights:
The carboxylic acid group enhances water solubility compared to ester derivatives, while the ethynyl moiety contributes to reactivity in cross-coupling reactions .
Applications in Organic Chemistry
Peptide Synthesis
Boc-protected amino acids are staples in solid-phase peptide synthesis (SPPS). The ethynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation, facilitating the attachment of fluorescent tags or drug molecules .
Heterocyclic Building Blocks
The compound’s rigid azetidine core serves as a scaffold for designing conformationally restricted peptides or enzyme inhibitors. For example, PMC-licensed research highlights Boc-protected piperidine-pyrazole hybrids as chiral auxiliaries in asymmetric synthesis .
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